molecular formula C19H18N6O2 B11136775 N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide

Cat. No.: B11136775
M. Wt: 362.4 g/mol
InChI Key: AQBIYWYRUXBKDN-UHFFFAOYSA-N
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Description

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide is a complex organic compound featuring an indole and a tetrazole moiety Indole derivatives are known for their diverse biological activities, while tetrazoles are often used in medicinal chemistry for their bioisosteric properties

Properties

Molecular Formula

C19H18N6O2

Molecular Weight

362.4 g/mol

IUPAC Name

N-[2-(4-methoxyindol-1-yl)ethyl]-4-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C19H18N6O2/c1-27-18-4-2-3-17-16(18)9-11-24(17)12-10-20-19(26)14-5-7-15(8-6-14)25-13-21-22-23-25/h2-9,11,13H,10,12H2,1H3,(H,20,26)

InChI Key

AQBIYWYRUXBKDN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2CCNC(=O)C3=CC=C(C=C3)N4C=NN=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Biological Activity

Chemical Structure and Properties

The molecular formula of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide is C20H25N5OC_{20}H_{25}N_5O, with a molecular weight of approximately 365.45 g/mol. The compound features a complex structure that integrates an indole moiety with a tetraazole ring, which is significant for its biological activity.

Antitumor Activity

Recent studies have shown that compounds with similar structural features exhibit significant antitumor properties. For instance, compounds containing the tetraazole ring have been reported to induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of key proteins involved in cell survival pathways.

Case Study: Antitumor Efficacy

A study evaluated the cytotoxic effects of a series of tetraazole derivatives against human cancer cell lines. The results indicated that compounds with the tetraazole group demonstrated IC50 values ranging from 5 to 15 µM, suggesting potent antitumor activity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

Compounds related to this indole derivative have also been assessed for their antimicrobial properties. Research indicates that derivatives with methoxy and tetraazole functionalities exhibit notable antibacterial activity against both Gram-positive and Gram-negative bacteria.

CompoundMIC (µg/mL)Bacterial Strain
N-[2-(4-methoxy...50Staphylococcus aureus
N-[2-(4-methoxy...62.5Escherichia coli
N-[2-(4-methoxy...12.5Salmonella typhi

This table summarizes the minimum inhibitory concentrations (MIC) of selected compounds against various bacterial strains, highlighting the effectiveness of the methoxy-substituted indole derivatives .

Neuropharmacological Activity

Emerging research suggests that indole derivatives may also possess neuroprotective properties. Compounds similar to this compound have been shown to modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

Indole Moiety: Known for its diverse pharmacological effects including anticancer and antimicrobial activities.

Tetraazole Ring: Contributes to the compound's ability to interact with biological targets effectively.

Methoxy Substitution: Enhances lipophilicity and bioavailability, which are critical for improving pharmacokinetic profiles.

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